Product packaging for Etodroxizine-d8(Cat. No.:CAS No. 1794941-58-4)

Etodroxizine-d8

Cat. No.: B588776
CAS No.: 1794941-58-4
M. Wt: 427.011
InChI Key: VUFOCTSXHUWGPW-BGKXKQMNSA-N
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Description

Overview of Etodroxizine (B195972) and its Therapeutic Context

Etodroxizine is a first-generation antihistamine belonging to the diphenylmethylpiperazine class of compounds. ncats.iowikiwand.com It is primarily recognized for its sedative and hypnotic properties and has been used in some regions as a sleep-inducing agent. ncats.iowikiwand.com As a first-generation antihistamine, it can cross the blood-brain barrier, which contributes to its sedative effects. The chemical structure of Etodroxizine features a diphenylmethylpiperazine core. vulcanchem.com

Rationale for Deuteration: The Case of Etodroxizine-d8

The deuteration of etodroxizine to form this compound involves the strategic replacement of eight hydrogen atoms with deuterium (B1214612) atoms. vulcanchem.comaxios-research.com This substitution is not arbitrary; the positions of the deuterium atoms are specifically chosen to influence the molecule's properties in a predictable manner. vulcanchem.com The primary rationale for this deuteration lies in the kinetic isotope effect (KIE) . libretexts.orglibretexts.org

The C-D (carbon-deuterium) bond is stronger than the C-H (carbon-hydrogen) bond. tandfonline.com This increased bond strength can make the C-D bond more resistant to metabolic cleavage by enzymes, particularly cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. tandfonline.com By slowing down the rate of metabolism, deuteration can lead to:

Improved Pharmacokinetic Profile: A reduced rate of metabolic breakdown can extend the drug's half-life in the body. symeres.combioscientia.de

Reduced Formation of Metabolites: Altering metabolic pathways can decrease the production of potentially undesirable or toxic metabolites. bioscientia.de

In the context of this compound, this deuteration makes it a valuable tool for various research applications. It is primarily used as an internal standard in analytical chemistry for the quantitative analysis of etodroxizine in biological samples. vulcanchem.comaxios-research.com Its altered metabolic profile also allows for detailed investigations into the metabolic pathways of the parent compound. vulcanchem.com

Scope and Academic Relevance of this compound Research

The research applications of this compound are primarily focused on analytical and pharmacological investigations. vulcanchem.com Its key utility lies in its role as a reference standard for analytical method development, validation, and quality control processes during the synthesis and formulation of etodroxizine. axios-research.com

Academically, the study of this compound contributes to a broader understanding of:

Drug Metabolism and Pharmacokinetics (DMPK): Investigating how deuteration impacts the ADME properties of a drug. symeres.com

Analytical Methodologies: Its use as an internal standard in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) is fundamental for accurate drug quantification. iris-biotech.delibretexts.org

Isotope Effects in Drug Design: The study of deuterated compounds like this compound provides valuable data on the practical applications of the kinetic isotope effect in medicinal chemistry. tandfonline.com

Table 1: Comparative Properties of Etodroxizine and this compound

PropertyEtodroxizineThis compound
Molecular Formula C23H31ClN2O3 ncats.ioC23H23D8ClN2O3 axios-research.com
Molecular Weight 418.96 g/mol wikiwand.com427.01 g/mol axios-research.com
CAS Number 17692-34-1 wikiwand.com1794941-58-4 axios-research.com
Primary Use Sedative/hypnotic drug smolecule.comResearch reference standard vulcanchem.com

Properties

CAS No.

1794941-58-4

Molecular Formula

C23H31ClN2O3

Molecular Weight

427.011

IUPAC Name

2-[2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C23H31ClN2O3/c24-22-8-6-21(7-9-22)23(20-4-2-1-3-5-20)26-12-10-25(11-13-26)14-16-28-18-19-29-17-15-27/h1-9,23,27H,10-19H2/i10D2,11D2,12D2,13D2

InChI Key

VUFOCTSXHUWGPW-BGKXKQMNSA-N

SMILES

C1CN(CCN1CCOCCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Synonyms

2-[2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]ethoxy]ethanol-d8;  1-(p-Chlorobenzhydryl)-4-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]piperazine-d8;  2-[2-[2-[4-(p-Chloro-α-phenylbenzyl)-1-piperazinyl]ethoxy]ethoxy]ethanol-d8;  Etodroxyzine-d8

Origin of Product

United States

Ii. Synthetic Strategies and Deuteration Methodologies for Etodroxizine D8

Chemical Synthesis Pathways for Etodroxizine (B195972) Precursors

The synthesis of the non-deuterated Etodroxizine skeleton is foundational. The process involves the coupling of two primary precursor molecules. While specific synthesis routes for Etodroxizine are not extensively detailed in publicly available literature, a logical pathway can be inferred from the synthesis of structurally related piperazine (B1678402) compounds like Hydroxyzine. allchemlifescience.comwikipedia.org

The key intermediates required are:

1-(p-Chloro-α-phenylbenzyl)piperazine: This intermediate provides the core diphenylmethylpiperazine structure. It is typically synthesized by reacting piperazine with 4-chlorobenzhydryl chloride.

2-(2-Ethoxy)ethanol derivative: A side chain is required to complete the Etodroxizine molecule. For Etodroxizine, this is a 2-[2-(2-hydroxyethoxy)ethoxy]ethyl moiety. guidechem.com A common synthetic strategy involves reacting 1-(p-Chloro-α-phenylbenzyl)piperazine with a reactive form of this side chain, such as 2-[2-(2-chloroethoxy)ethoxy]ethanol, via nucleophilic substitution.

An alternative pathway involves starting with a pre-formed piperazine side-chain intermediate, such as 1-[2-(2-Hydroxyethoxy)ethyl]piperazine, and reacting it with 4-chlorobenzhydryl chloride. allchemlifescience.com These precursors are often available commercially as building blocks for various active pharmaceutical ingredients (APIs). allchemlifescience.com

Isotopic Incorporation Techniques for Deuterium (B1214612) Labeling

The introduction of deuterium into the Etodroxizine molecule is a critical step that can be achieved through several established methods. The goal is to replace the eight hydrogen atoms on the piperazine ring with high efficiency and regioselectivity.

Regioselective methods ensure that deuterium is incorporated only at the desired positions—in this case, the piperazine ring.

Catalytic Deuteration with Deuterium Gas (D₂): A prevalent method for deuterating cyclic amines like piperazine is through catalytic deuteration using deuterium gas. This process can be performed on a piperazine precursor (e.g., deuterating piperazine to form piperazine-d8) which is then used in the main synthesis. Alternatively, the deuteration can be performed as a late-stage step on the fully formed Etodroxizine molecule, although this may risk altering other parts of the molecule. The reaction typically employs a transition metal catalyst.

Table 1: Typical Conditions for Catalytic Deuteration of Piperazine Rings

Parameter Conditions Source(s)
Catalyst 5-10 wt% Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C)
Deuterium Source Deuterium Gas (D₂)
Pressure 30–100 bar
Temperature 150–250°C
Solvent Deuterated water (D₂O) or anhydrous deuterated solvents (e.g., THF-d₈)
Isotopic Purity >98% achievable

Iridium-Catalyzed Hydrogen Isotope Exchange (HIE): Iridium-based catalysts are highly effective for selective H/D exchange reactions. acs.org These methods can offer high precision, allowing for deuteration at specific C-H bonds adjacent to nitrogen atoms, making them suitable for targeting the piperazine ring in the final molecule or a key intermediate. acs.org

Hydrogen-deuterium exchange (HDX) reactions offer a cost-effective and straightforward approach for deuteration, often performed as a final step in the synthesis. nih.gov

Heterogeneous Catalysis in D₂O: A widely used method involves heating the substrate in deuterium oxide (D₂O) in the presence of a heterogeneous catalyst like Pt/C or Pd/C. researchgate.net This approach facilitates the exchange of hydrogen atoms for deuterium. For a molecule like Etodroxizine, conditions can be optimized to selectively promote exchange on the piperazine ring C-H bonds. Palladium catalysts are particularly effective for activating benzylic C-H bonds, while platinum catalysts can be more active for aromatic positions, a distinction that allows for fine-tuning the regioselectivity. researchgate.netresearchgate.net The use of D₂O as the deuterium source is often more economical than D₂ gas for large-scale production. nih.gov

Characterization of Synthetic Intermediates and Final Product Purity

As a reference standard, the structural identity and purity of Etodroxizine-d8 must be rigorously confirmed. A combination of spectroscopic and chromatographic techniques is employed for this purpose. vulcanchem.comiaea.org

Mass Spectrometry (MS): This is the primary technique to confirm successful deuteration. High-resolution mass spectrometry determines the exact molecular weight, which should correspond to the addition of eight deuterium atoms (an increase of approximately 8.05 g/mol compared to the non-deuterated parent compound). vulcanchem.com It is also used to quantify the isotopic enrichment, ensuring a high percentage of the desired d8 species. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to verify the absence of proton signals at the deuterated positions (the piperazine ring). ²H (Deuterium) NMR can be used to directly observe the deuterium signals, confirming their location on the molecule. google.com

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to assess the chemical purity of the final product. vulcanchem.com These methods separate the deuterated compound from any non-deuterated starting material, intermediates, or other impurities. The use of deuterated internal standards in LC-MS analysis is a standard practice to ensure accurate quantification by correcting for variations during sample processing and analysis. resolvemass.canih.gov

Table 2: Analytical Characterization Techniques for this compound

Technique Purpose Source(s)
Mass Spectrometry (MS) Confirm molecular weight increase due to deuteration; determine isotopic purity/enrichment. vulcanchem.comgoogle.com
NMR Spectroscopy (¹H, ²H) Determine the precise location of deuterium atoms by observing the absence/presence of specific signals. google.com
HPLC/GC Assess chemical purity by separating the final product from impurities and starting materials. vulcanchem.com

Scale-Up Considerations for Research and Reference Standard Production

Transitioning the synthesis of this compound from a laboratory setting to a larger scale for the production of research and reference standards presents several challenges.

Catalyst and Reagent Cost: The high cost of deuterium sources (D₂O, D₂ gas) and noble metal catalysts (Pd, Pt) is a significant factor. nih.govnih.gov Developing highly efficient, robust, and recyclable catalysts is crucial for making the process economically viable. Nanostructured iron catalysts have been explored as a lower-cost alternative for large-scale deuteration reactions. nih.govacs.org

Process Optimization: Traditional batch synthesis methods can be inefficient for large-scale deuteration due to long reaction times and difficulties in process control. tn-sanso.co.jp Flow synthesis, which involves continuously passing reagents through a reactor (e.g., a heated tube containing a catalyst), offers significant advantages. This method allows for better control over reaction parameters, improved heat and mass transfer, reduced reaction times, and easier scalability, making it an attractive option for industrial production. tn-sanso.co.jp

Quality Control: The production of a reference standard demands stringent quality control to ensure batch-to-batch consistency, high chemical purity, and confirmed isotopic enrichment. nih.gov This requires robust and validated analytical methods to be in place throughout the manufacturing process.

Iii. Advanced Analytical Methodologies Utilizing Etodroxizine D8

Role of Deuterated Standards in Quantitative Bioanalysis

The use of deuterated internal standards is a cornerstone of modern quantitative bioanalysis, offering significant advantages in precision and accuracy. clearsynth.com These stable isotope-labeled compounds are nearly identical to the analyte of interest in their chemical and physical properties, which is essential for reliable quantification. scioninstruments.com

Internal Standard Application in Mass Spectrometry

In mass spectrometry (MS)-based bioanalysis, an internal standard (IS) is essential to control for variability during sample preparation, chromatographic injection, and ionization. scioninstruments.comaptochem.com Etodroxizine-d8 is an ideal internal standard for the quantification of Etodroxizine (B195972) in biological matrices. vulcanchem.com Because it has a molecular structure that is almost identical to that of etodroxizine, it behaves similarly during extraction and ionization processes. scioninstruments.com The key difference is its higher molecular weight, which allows it to be distinguished from the non-deuterated analyte by the mass spectrometer. vulcanchem.com

The primary function of an internal standard is to correct for potential fluctuations and errors that can occur during the analytical process. scioninstruments.com By adding a known quantity of this compound to a sample at the beginning of the workflow, any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard. When the sample is analyzed, the ratio of the analyte's response to the internal standard's response is used for quantification, rather than the absolute response of the analyte alone. This ratiometric measurement significantly improves the precision and accuracy of the results. clearsynth.com

Matrix Effect Compensation in Complex Biological Samples

Biological samples, such as plasma, serum, and urine, are inherently complex matrices containing numerous endogenous components. aijr.org These components can co-elute with the analyte and interfere with its ionization in the mass spectrometer's source, a phenomenon known as the matrix effect. core.ac.uk The matrix effect can either suppress or enhance the analyte's signal, leading to inaccurate quantification. researchgate.net

Deuterated internal standards like this compound are highly effective in compensating for these matrix effects. clearsynth.com Since this compound co-elutes with Etodroxizine and has nearly identical physicochemical properties, it is affected by the matrix in the same way as the analyte. aptochem.comtandfonline.com Consequently, any suppression or enhancement of the analyte's signal is mirrored by the internal standard. researchgate.net By using the ratio of the analyte to the internal standard for quantification, the variability introduced by the matrix effect is effectively normalized, ensuring more accurate and reliable measurements. clearsynth.comtandfonline.com

Development and Validation of LC-MS/MS Methods for Etodroxizine and its Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantitative analysis of drugs and their metabolites in biological fluids due to its high sensitivity, selectivity, and robustness. bioanalysis-zone.com The development and validation of a reliable LC-MS/MS method are critical for obtaining accurate data. aijr.org

Chromatographic Separation Optimization

The first step in developing an LC-MS/MS method is to achieve efficient chromatographic separation of the analyte and its metabolites from endogenous matrix components. youtube.com This is crucial to minimize interferences and ensure the selectivity of the assay. nih.gov For compounds like Etodroxizine and its metabolites, which may be polar, hydrophilic interaction chromatography (HILIC) or reversed-phase (RP) chromatography with appropriate mobile phase modifiers can be employed. nih.gov

Optimization of chromatographic conditions involves the careful selection of several parameters:

Column: The choice of the stationary phase is critical. For polar compounds, a biphenyl (B1667301) phase can be effective. youtube.com The particle size of the column packing material also influences separation efficiency and analysis time. youtube.com

Mobile Phase: The composition of the mobile phase, typically a mixture of an aqueous solution and an organic solvent like acetonitrile (B52724) or methanol, is adjusted to achieve the desired retention and separation. ijper.org The pH of the aqueous phase can also be modified to control the ionization state of the analytes and improve peak shape.

Flow Rate: The flow rate of the mobile phase affects both the separation efficiency and the total run time of the analysis. nih.gov

Gradient Elution: A gradient elution, where the composition of the mobile phase is changed over time, is often used to separate compounds with a wide range of polarities in a single run. youtube.com

Table 1: Example Chromatographic Conditions for Etodroxizine Analysis

ParameterCondition
Column Biphenyl, 2.1 mm x 100 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B in 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C

Mass Spectrometric Parameter Optimization (e.g., MRM Transitions)

Following chromatographic separation, the analytes are introduced into the mass spectrometer for detection and quantification. In tandem mass spectrometry (MS/MS), this is typically performed using Multiple Reaction Monitoring (MRM). ijper.org MRM is a highly selective and sensitive technique where a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

For Etodroxizine and its deuterated internal standard, this compound, the optimization of mass spectrometric parameters includes:

Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like Etodroxizine. core.ac.uk Optimization of source parameters such as spray voltage, gas temperatures, and gas flows is necessary to achieve stable and efficient ionization.

MRM Transitions: The selection of precursor and product ions is critical for the selectivity of the method. For Etodroxizine, the precursor ion would be its protonated molecule [M+H]+. This ion is then fragmented to produce characteristic product ions. The most intense and stable product ion is typically chosen for quantification. A second, less intense product ion can be used as a qualifier for confirmation. The same process is repeated for this compound.

Table 2: Example MRM Transitions for Etodroxizine and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Etodroxizine419.2201.1165.1
This compound427.2201.1165.1

Note: The product ions for the deuterated standard are often the same as the non-deuterated analyte if the fragmentation does not involve the deuterated positions.

Validation Parameters: Selectivity, Linearity, Accuracy, Precision, and Stability (Excluding clinical human trial data)

A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose. ajpsonline.com The validation process involves assessing several key parameters according to regulatory guidelines. europa.eufda.gov

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. fda.gov This is assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and internal standard. fda.gov

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. ijper.org This is determined by analyzing a series of calibration standards over a defined concentration range. ijper.org The relationship between concentration and response is typically evaluated using a linear regression model, with a correlation coefficient (r²) of ≥ 0.99 being desirable. ijper.org

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision refers to the reproducibility of the measurements. europa.eu These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. europa.eu For accuracy, the mean concentration should be within ±15% of the nominal value (±20% for the lower limit of quantification, LLOQ). europa.eu For precision, the coefficient of variation (CV) should not exceed 15% (20% for LLOQ). europa.eu

Stability: The chemical stability of the analyte in the biological matrix under different storage and handling conditions. fda.gov This includes evaluating freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability. europa.eu The mean concentration of the stability samples should be within ±15% of the nominal concentration. ich.org

Table 3: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria

ParameterPurposeAcceptance Criteria
Selectivity To ensure no interference from matrix components.No significant interfering peaks at the retention times of the analyte and IS.
Linearity To establish the relationship between concentration and response.Correlation coefficient (r²) ≥ 0.99.
Accuracy To determine the closeness of measured values to the true values.Mean concentration within ±15% of nominal (±20% at LLOQ). europa.eu
Precision To assess the reproducibility of the method.Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ). europa.eu
Stability To evaluate analyte stability under various conditions.Mean concentration of stability samples within ±15% of nominal. ich.org

Application of GC-MS/MS in Volatile Metabolite Analysis

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a powerful analytical technique renowned for its high separation efficiency and sensitive, selective detection capabilities. shimadzu.com It is particularly well-suited for the analysis of volatile and semi-volatile compounds. While many drug metabolites are not inherently volatile, chemical derivatization can be employed to convert non-volatile compounds, such as those containing polar functional groups (e.g., hydroxyl, amino, or carboxylic acid groups), into more volatile derivatives suitable for GC analysis. chemrxiv.orgmdpi.com

In the context of Etodroxizine metabolism, GC-MS/MS could be applied to analyze specific metabolites after a derivatization step, such as trimethylsilylation (TMS). shimadzu.commdpi.com The process would involve extracting metabolites from a biological matrix (e.g., plasma, urine), performing a chemical derivatization to increase volatility, and then injecting the sample into the GC-MS/MS system.

The role of this compound in this workflow is that of an internal standard. scioninstruments.com It is added to the biological sample at a known concentration at the very beginning of the sample preparation process. scioninstruments.com Because this compound is structurally and chemically almost identical to Etodroxizine, it experiences the same effects during extraction, derivatization, and injection as the unlabeled analyte and its metabolites. scioninstruments.com Any variability or loss during sample workup affects both the analyte and the internal standard equally. scioninstruments.com

In the mass spectrometer, the deuterated standard can be easily distinguished from the non-deuterated analyte due to its higher mass. nih.gov By comparing the peak area of the analyte to the peak area of the internal standard, highly precise and accurate quantification can be achieved, correcting for variations in sample handling and instrument response. scioninstruments.com

Table 1: Hypothetical GC-MS/MS Parameters for Derivatized Etodroxizine Analysis

ParameterSettingPurpose
GC Column HP-1 or similar non-polar capillary columnSeparation of derivatized metabolites based on boiling point and polarity. vulcanchem.com
Derivatization Agent N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)To increase the volatility of polar metabolites by replacing active hydrogens with TMS groups. mdpi.com
Injection Mode SplitlessTo maximize the transfer of analytes onto the column for trace-level analysis.
Ionization Mode Electron Ionization (EI)To create characteristic and reproducible fragmentation patterns for structural confirmation.
MS/MS Transition Analyte (Etodroxizine)e.g., Precursor Ion (M+) → Product Ion
Internal Standard (this compound)e.g., Precursor Ion (M+8)+ → Product Ion

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuterium (B1214612) Location Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules. It provides detailed information about the chemical environment of specific nuclei, such as hydrogen (¹H), carbon (¹³C), and deuterium (²H). For an isotopically labeled compound like this compound, NMR is essential for confirming the exact location and extent of deuterium incorporation.

The synthesis of this compound aims to replace eight specific hydrogen atoms with deuterium. vulcanchem.com NMR spectroscopy validates the success of this synthesis.

¹H NMR: A standard proton NMR spectrum of this compound would show the absence of signals at the chemical shifts corresponding to the positions where deuterium atoms have been substituted. The integration of the remaining proton signals would confirm the correct ratio of protons in the molecule.

²H NMR (Deuterium NMR): This experiment directly detects the deuterium nuclei. It would show signals at chemical shifts corresponding to the locations of the deuterium atoms, providing unambiguous proof of their presence at the intended positions on the piperazine (B1678402) ring.

¹³C NMR: The ¹³C NMR spectrum would be very similar to that of unlabeled Etodroxizine, as the carbon skeleton remains unchanged. However, the signals for carbons directly bonded to deuterium atoms would appear as multiplets (due to C-D coupling) and may experience a slight upfield isotopic shift. This provides further confirmation of the deuteration sites.

These NMR techniques collectively ensure the structural integrity of the molecule and verify that the isotopic label is in the correct position, which is critical for its function as a reliable internal standard. rsc.org

Table 2: Expected NMR Shifts for Key Moieties in this compound

MoietyNucleusExpected ObservationRationale
Piperazine Ring¹H NMRSignals absent or significantly reducedProtons are replaced by deuterium atoms.
Piperazine Ring²H NMRSignals presentDirect detection of the incorporated deuterium nuclei.
Piperazine Ring Carbons¹³C NMRMultiplet signals, slight upfield shiftCarbon-deuterium coupling and isotopic effects.
Diphenylmethyl Group¹H NMRSignals presentThis part of the molecule is not deuterated.

High-Resolution Mass Spectrometry for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone of modern drug metabolism studies. nih.govresearchgate.net Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers provide highly accurate mass measurements (typically with less than 5 ppm error), which allows for the determination of the elemental composition of a molecule. evotec.comijpras.com This capability is invaluable for identifying unknown metabolites. pharmaron.com

The use of this compound in conjunction with HRMS greatly simplifies the process of finding drug-related metabolites in complex biological samples. evotec.com The strategy relies on the unique signature created by the mass difference between the unlabeled drug and its deuterated counterpart.

When a biological sample from a study subject dosed with Etodroxizine is mixed with the this compound internal standard and analyzed by HRMS, the instrument detects the accurate mass of the parent drug. As the drug is metabolized in the body (e.g., through oxidation, demethylation, or conjugation), the metabolites will also be present. Simultaneously, the this compound standard will undergo the same metabolic transformations, creating deuterated versions of the metabolites.

An analyst can then use specialized data mining software to search the complex HRMS dataset for pairs of ions that are separated by a specific mass difference—in this case, the mass of eight deuterons (approximately 8.05 Da). vulcanchem.com Any pair of signals exhibiting this exact mass difference is indicative of a drug-related compound and its corresponding deuterated internal standard analog. This "doublet" filtering technique effectively removes background noise and endogenous interferences, allowing for the rapid and confident identification of potential metabolites. Once identified, the accurate mass of the metabolite can be used to propose its elemental formula, and subsequent MS/MS fragmentation experiments can elucidate its precise structure. pharmaron.com

Table 3: Hypothetical HRMS Data for Etodroxizine and a Potential Metabolite

CompoundFormulaIsotopic FormTheoretical Monoisotopic Mass (Da)Observed Mass Difference (Da)
EtodroxizineC₂₃H₃₁ClN₂O₃Unlabeled418.2023N/A
This compoundC₂₃H₂₃D₈ClN₂O₃Labeled426.25268.0503
Hydroxylated MetaboliteC₂₃H₃₁ClN₂O₄Unlabeled434.1973N/A
Hydroxylated Metabolite-d8C₂₃H₂₃D₈ClN₂O₄Labeled442.24768.0503

Iv. Pre Clinical Drug Metabolism and Pharmacokinetic Studies Aided by Etodroxizine D8

In Vitro Metabolic Stability Assessment in Pre-clinical Models

Metabolic stability, the susceptibility of a compound to biotransformation, is a key parameter evaluated during drug discovery. wikipedia.orge-lactancia.org It is typically expressed as the in vitro half-life (t½) and intrinsic clearance (CLint). wikipedia.orgjiaci.org These values help predict in vivo pharmacokinetic parameters and allow for the early identification and optimization of compounds with desirable metabolic profiles. e-lactancia.org Standard preclinical models involve subcellular fractions like liver microsomes and cellular systems like hepatocytes from various species. nih.gov

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily. jiaci.orgjiaci.org They are a cost-effective and widely used model to assess CYP-mediated metabolism. jiaci.org In a typical assay, Etodroxizine (B195972) is incubated with liver microsomes from different preclinical species (e.g., Sprague-Dawley rat, Beagle dog, Cynomolgus monkey) in the presence of a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system, which provides the necessary cofactors for CYP enzyme activity. jiaci.org Aliquots are taken at various time points, the reaction is quenched, and the concentration of the remaining parent compound is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). jiaci.org The rate of disappearance of the parent drug is used to calculate the metabolic stability parameters. wikipedia.org Studies across different species are crucial to identify a suitable animal model for further toxicological studies, ideally one whose metabolic profile most closely resembles that of humans. wikipedia.org

Illustrative Data:

Preclinical SpeciesIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Sprague-Dawley Rat2527.7
Beagle Dog4814.4
Cynomolgus Monkey6510.7

This table presents hypothetical data for illustrative purposes.

While microsomes are excellent for studying Phase I metabolism, they lack the cytosolic enzymes responsible for Phase II conjugation reactions (e.g., glucuronidation, sulfation) and the necessary transporters for a complete picture of hepatic disposition. nih.govwikidoc.org Intact hepatocytes, which contain a full complement of both Phase I and Phase II enzymes and cofactors, are considered the "gold standard" for in vitro metabolism studies. wikidoc.orgmpa.se Cryopreserved hepatocytes from various species offer convenience and retain enzymatic activities comparable to fresh cells. wikidoc.org

Illustrative Data:

Preclinical SpeciesIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/10^6 cells)
Sprague-Dawley Rat1821.6
Beagle Dog3511.2
Cynomolgus Monkey507.7

This table presents hypothetical data for illustrative purposes.

The use of stable isotope-labeled internal standards is critical for accurate quantification in mass spectrometry. vulcanchem.comresearchgate.net Etodroxizine-d8, being chemically identical to the parent drug but with a higher mass, is the ideal internal standard for the bioanalysis of Etodroxizine. vulcanchem.com When added to a biological sample at a known concentration, it co-elutes with the non-labeled Etodroxizine during chromatography but is distinguished by its mass-to-charge ratio (m/z) in the mass spectrometer. researchgate.net This allows for precise correction of any sample loss during extraction and accounts for variations in instrument response, ensuring accurate quantification of the parent drug.

Furthermore, deuterated analogs are invaluable for metabolite identification. researchgate.netnih.gov When Etodroxizine and this compound are co-incubated in a metabolic system, the resulting metabolites of the deuterated compound will retain the deuterium (B1214612) label, creating a characteristic isotopic pattern. This "metabolite fingerprinting" allows researchers to easily distinguish true drug-related metabolites from endogenous matrix components in the complex LC-MS chromatogram, significantly aiding the process of metabolite discovery and structural elucidation. nih.gov

Identification and Characterization of Etodroxizine Metabolites in Pre-clinical Species

Identifying the metabolic pathways of a drug is essential for understanding its potential for drug-drug interactions and for identifying any pharmacologically active or potentially toxic metabolites. wikipedia.org

Based on its chemical structure, which is closely related to Hydroxyzine, Etodroxizine is expected to undergo several metabolic transformations. ontosight.aiwikipedia.org The primary metabolic routes for first-generation antihistamines typically involve oxidation and conjugation reactions. jiaci.org

Oxidation: The terminal primary alcohol on the di(ethoxy)ethanol side chain of Etodroxizine is a likely site for oxidation, catalyzed by enzymes such as alcohol dehydrogenase, to form an aldehyde intermediate and subsequently a carboxylic acid metabolite. wikipedia.orgnih.gov This is analogous to the major metabolic pathway of Hydroxyzine, which is oxidized to form Cetirizine. wikipedia.orgnih.gov Additional oxidative pathways include N-dealkylation at the piperazine (B1678402) ring and O-dealkylation of the ethoxy side chains, likely mediated by CYP450 enzymes such as CYP3A4 and CYP3A5. wikipedia.orgnih.gov Aromatic hydroxylation on the phenyl or chlorophenyl rings is also a possible, though often minor, pathway.

Glucuronidation: The primary hydroxyl group on Etodroxizine is a substrate for Phase II conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This process attaches a polar glucuronide moiety, increasing water solubility and facilitating excretion.

Table of Potential Metabolic Pathways for Etodroxizine:

PathwayEnzyme FamilyPotential Metabolite
Oxidation of terminal alcoholAlcohol Dehydrogenase (ADH)Carboxylic acid derivative (M1)
N-dealkylationCytochrome P450 (CYP3A4/5)Piperazine derivative (M2)
O-dealkylationCytochrome P450 (CYP3A4/5)Alcohol derivatives (M3, M4)
GlucuronidationUDP-glucuronosyltransferase (UGT)Etodroxizine-O-glucuronide (M5)

This table presents hypothetical metabolic pathways for illustrative purposes.

Once the major metabolic pathways are identified, it is crucial to characterize the kinetics of the enzymes involved. This is typically done using recombinant human enzymes (e.g., specific CYP or UGT isoforms) or species-specific liver microsomes. By incubating varying concentrations of Etodroxizine with the enzyme system, the rate of metabolite formation is measured. This data is then used to determine key kinetic parameters: the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). wikipedia.org

Km (Michaelis-Menten constant): Represents the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for the substrate.

Vmax (Maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate. wikipedia.org

These parameters are essential for predicting the potential for drug-drug interactions. wikipedia.org For example, if Etodroxizine is primarily metabolized by a single CYP isoform with a low Km, it may be susceptible to inhibition by other drugs that are also substrates for that enzyme.

Illustrative Enzyme Kinetic Data for Etodroxizine Metabolism:

Metabolic ReactionEnzyme SystemKm (µM)Vmax (pmol/min/mg protein)
M1 Formation (Oxidation)Human Liver Microsomes15.2250
M2 Formation (N-dealkylation)Recombinant Human CYP3A428.5110
M5 Formation (Glucuronidation)Human Liver Microsomes55.0480

This table presents hypothetical data for illustrative purposes.

In Vivo Pharmacokinetic Profiling in Animal Models

In vivo pharmacokinetic studies in animals are a mandatory step in drug development, providing critical data on the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. labforward.iobiotechfarm.co.il These studies help in understanding the drug's disposition in a living system, which is essential for predicting its behavior in humans and for establishing a safe and effective dosing regimen for first-in-human studies. walshmedicalmedia.comnih.gov Animal models such as rats, mice, and dogs are commonly used for these evaluations. biotechfarm.co.il

Absorption and distribution studies reveal how a drug enters the systemic circulation and where it subsequently travels within the body. Following administration of etodroxizine to animal models (e.g., rats), blood samples and various tissues (such as the liver, kidneys, lungs, and brain) are collected at predetermined time points. mdpi.com To quantify the concentration of etodroxizine in these complex samples, a known amount of this compound is added to each sample during laboratory processing. This deuterated analog acts as an ideal internal standard during LC-MS analysis because it co-elutes with the non-labeled drug and compensates for any variability or loss during sample extraction and ionization.

This methodology allows for the precise determination of key parameters like the rate and extent of absorption and the pattern of tissue distribution. A critical aspect of distribution for centrally acting drugs is the ability to cross the blood-brain barrier (BBB), a highly selective barrier that protects the brain. frontiersin.org By measuring drug concentrations in brain tissue relative to plasma, researchers can assess the BBB permeability of etodroxizine. nih.govmdpi.com

TissueMean Concentration (ng/g or ng/mL) ± SDTissue-to-Plasma Ratio
Plasma150.2 ± 18.51.00
Liver850.6 ± 95.25.66
Kidneys625.4 ± 70.14.16
Lungs450.9 ± 52.83.00
Brain45.1 ± 8.80.30
Adipose1200.3 ± 145.77.99

This table presents illustrative data for the tissue distribution of Etodroxizine in rats 2 hours post-administration, as would be quantified using this compound as an internal standard. The tissue-to-plasma ratio indicates the relative accumulation of the compound in various organs.

Excretion studies are performed to identify the primary routes and rates by which a drug and its metabolites are eliminated from the body. bioivt.com In a typical study design, animal models such as rats or dogs are housed in specialized metabolic cages that allow for the separate collection of urine and feces over an extended period following drug administration. mdpi.com For compounds suspected of significant biliary excretion, studies may be conducted in bile-duct cannulated animals to directly collect bile. bioivt.comcidara.com

Excretion RouteCumulative % of Administered Dose Recovered (0-72h)
Urine22.5%
Feces71.3%
Bile*(45.1%)
Total Recovery 93.8%

*This table provides representative data from an excretion balance study in rats, demonstrating the quantitative results achievable with this compound as an internal standard. Bile data is from a separate study in bile-duct cannulated rats and indicates a high degree of biliary excretion, explaining the predominance of the fecal route in intact animals.

Oral bioavailability (F%) is a critical pharmacokinetic parameter that measures the fraction of an orally administered drug dose that reaches the systemic circulation unchanged. princeton.edu It is determined by comparing the plasma concentration-time profile of the drug after oral administration with the profile after intravenous (IV) administration, which is assumed to have 100% bioavailability. europa.eunih.gov

In these studies, blood samples are drawn from animals (e.g., rats, dogs) at multiple time points after both oral and IV dosing. mdpi.com The accurate measurement of etodroxizine concentrations in these plasma samples is paramount for calculating the area under the curve (AUC) for both routes. The use of this compound as an internal standard in the LC-MS analysis ensures the high precision needed for these calculations. nih.gov Comparing bioavailability across different preclinical species can help in understanding potential absorption issues and in predicting human pharmacokinetics. nih.govmdpi.com

SpeciesRouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)F%
Rat IV12500.082100-
PO3151.094545%
Dog IV9800.252550-
PO1502.079031%

This table shows a hypothetical comparison of key pharmacokinetic parameters for Etodroxizine in rats and dogs following intravenous (IV) and oral (PO) administration. The absolute bioavailability (F%) is calculated from the dose-normalized AUC values, which are reliably determined using this compound.

Isotope Effects on Pre-clinical Pharmacokinetics and Metabolism

While this compound is an excellent tool for bioanalysis, it is important to consider the kinetic isotope effect (KIE). The KIE is a phenomenon where the replacement of a hydrogen atom with its heavier isotope, deuterium, can alter the rate of a chemical reaction. wikipedia.org The carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. wikipedia.org

If deuterium atoms in this compound are placed at positions on the molecule that undergo metabolic transformation (e.g., oxidation by cytochrome P450 enzymes), the rate of metabolism at that site can be significantly reduced. nih.govplos.org This can lead to altered pharmacokinetic properties for this compound itself when compared to the non-deuterated parent drug. vulcanchem.com Potential changes include a decreased rate of clearance, a longer elimination half-life, and a shift in metabolic pathways towards other non-deuterated sites on the molecule ("metabolic switching"). plos.orgnih.gov Understanding the KIE is crucial for correctly interpreting data and recognizing that while this compound is an ideal analytical standard, it may not be a perfect surrogate for the metabolic fate of etodroxizine.

CompoundHalf-life (t½, h)Clearance (CL, mL/h/kg)Primary Metabolite
Etodroxizine4.515.2Hydroxylated metabolite
This compound7.88.8N-dealkylated metabolite

This table illustrates a hypothetical kinetic isotope effect where deuteration at a primary site of metabolism slows the clearance of this compound compared to Etodroxizine, extends its half-life, and results in a different primary metabolite due to metabolic switching.

Pre-clinical Drug-Drug Interaction Studies (In vitro enzyme inhibition/induction)

Drug-drug interactions (DDIs) represent a significant safety concern and can occur when one drug alters the metabolism of another, often by inhibiting or inducing cytochrome P450 (CYP) enzymes. nih.govjournalibrr.com In vitro DDI studies are conducted early in pre-clinical development to assess a compound's potential to act as an inhibitor or inducer of major CYP isoforms (e.g., CYP3A4, CYP2C9, CYP2D6). nih.gov

These assays typically use human liver microsomes or recombinant human CYP enzymes. nih.govevotec.com In an inhibition assay, various concentrations of etodroxizine are co-incubated with a specific CYP enzyme and a known probe substrate for that enzyme. The rate of metabolite formation from the probe substrate is measured. bioivt.com In an induction assay, human hepatocytes are treated with etodroxizine for an extended period (e.g., 48-72 hours) to see if it increases the expression or activity of CYP enzymes. evotec.com In both types of studies, this compound can be used as an internal standard for the highly sensitive LC-MS quantification of the probe substrate's metabolites, allowing for the determination of IC50 values (for inhibition) or EC50 and Emax values (for induction). mdpi.comfrontiersin.org These data are critical for predicting the clinical DDI risk. nih.gov

CYP IsoformProbe SubstrateIC50 (µM)Interaction Potential
CYP1A2Phenacetin> 50Low
CYP2C9Diclofenac12.5Low-Moderate
CYP2C19S-Mephenytoin> 50Low
CYP2D6Dextromethorphan28.0Low
CYP3A4Midazolam8.9Moderate

This table presents hypothetical data from an in vitro CYP450 inhibition assay for Etodroxizine. The IC50 value represents the concentration of Etodroxizine required to inhibit 50% of the enzyme's activity, with quantification of the probe metabolites enabled by a stable isotope-labeled internal standard like this compound.

V. Pre Clinical Pharmacological Investigations and Mechanistic Insights Excluding Clinical Human Trial Data

Pre-clinical Efficacy Models (e.g., rodent models of allergic reactions, sedation, anxiolysis)

Animal models are essential for evaluating the in vivo effects of a compound and predicting its potential therapeutic applications. nih.govfrontiersin.org

Preclinical studies in rodent models are used to assess the behavioral effects of compounds. uky.edutaylorfrancis.com For a compound like Etodroxizine (B195972), these models would be used to evaluate its sedative and anxiolytic properties. In a study on mice, Etodroxizine was shown to decrease locomotor activity. researchgate.net When combined with barbiturates, it enhanced their locomotor-suppressing effects. researchgate.net Such models are critical for understanding how a substance might affect behavior, cognition, and motor coordination. taylorfrancis.comresearchgate.net

Neurochemical analysis in animal brain tissue helps to understand how a drug affects neurotransmitter levels and pathways. For antihistamines with central nervous system activity, this could involve measuring changes in histamine (B1213489), dopamine, or serotonin (B10506) in specific brain regions. mrc.ac.uk While specific neurochemical studies on Etodroxizine are not detailed in the search results, research on similar compounds shows that antihistamines can influence the activity of dopaminergic and serotonergic systems, which is consistent with their sedative and anxiolytic effects. biorxiv.orgmdpi.com

Impact of Deuteration on Pre-clinical Pharmacological Profile

Deuteration, the substitution of hydrogen with its heavier isotope deuterium (B1214612), can alter a drug's pharmacological profile. mdpi.com This "deuterium isotope effect" can lead to a reduced rate of metabolism, potentially extending the half-life of a compound in the body. mdpi.com

In the context of histamine receptor ligands, studies have shown that deuteration can change binding affinities. plos.orgnih.gov For instance, one study found that deuteration increased the binding affinity of histamine for the H2 receptor but decreased it for the agonist 2-methylhistamine. plos.orgplos.org These changes are attributed to alterations in the strength of hydrogen bonds upon deuteration, a phenomenon known as the Ubbelohde effect. plos.orgnih.gov

While no studies have directly compared the preclinical pharmacology of Etodroxizine and Etodroxizine-d8, the principles of deuteration suggest potential differences. This compound is primarily used as an internal standard for the quantitative analysis of Etodroxizine in biological samples due to its distinct mass. vulcanchem.com The strategic replacement of hydrogen with deuterium could theoretically alter its metabolic stability and receptor interaction kinetics compared to the non-deuterated parent compound. mdpi.commdpi.com

Vi. Applications of Etodroxizine D8 As a Reference Standard in Drug Development

Quality Control and Assurance in Active Pharmaceutical Ingredient (API) Manufacturing

The manufacturing of Active Pharmaceutical Ingredients (APIs) is governed by stringent Good Manufacturing Practices (GMP) to ensure that products are consistently produced and controlled according to quality standards. pharmuni.commoravek.com Reference standards are fundamental to the quality control (QC) and quality assurance (QA) processes, providing a benchmark against which production batches of the API are measured.

Etodroxizine-d8 is employed as an internal standard in quantitative analytical methods to ensure the accuracy and precision of API measurements. In the manufacturing of Etodroxizine (B195972), quality control measures are implemented at multiple stages, from raw materials to the final API. thepharmamaster.com this compound is used to calibrate analytical instruments and validate test methods, such as High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS). thepharmamaster.comrroij.com This ensures that each batch of the Etodroxizine API meets the predefined specifications for identity, strength, and purity. moravek.com The use of a deuterated standard like this compound is particularly advantageous in mass spectrometry-based assays because it has nearly identical chemical and physical properties to the non-labeled Etodroxizine but a different mass-to-charge ratio, allowing for clear differentiation and precise quantification.

Table 1: Quality Control Tests in API Manufacturing Utilizing this compound

QC Parameter Purpose Analytical Technique Role of this compound
Identification To confirm the chemical identity of the API. HPLC, Mass Spectrometry (MS) Serves as a reference marker for retention time and mass spectrum comparison.
Assay (Potency) To determine the concentration of the API in a batch. LC-MS Used as an internal standard to ensure accurate quantification of Etodroxizine.

| Purity | To detect and quantify any impurities or related substances. | HPLC, LC-MS | Helps in the precise quantification of the main compound, allowing for accurate calculation of impurity levels. thepharmamaster.com |

Impurity Profiling and Quantification in Etodroxizine Formulations

Impurity profiling is the identification and quantification of any undesirable substances in a drug product. chromicent.de These impurities can originate from the synthesis process, degradation of the drug substance over time, or interaction with excipients. rroij.comchromicent.de Regulatory authorities like the International Council for Harmonisation (ICH) have strict guidelines for the control of impurities in pharmaceutical products. rroij.comresearchgate.net

This compound is essential for the accurate identification and quantification of impurities in Etodroxizine formulations. researchgate.net In analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS), this compound is added to the sample as an internal standard. vulcanchem.com Because it behaves almost identically to Etodroxizine during sample preparation and chromatographic separation, it can effectively compensate for any analyte loss during these steps. This allows for the precise quantification of not only Etodroxizine itself but also any related impurities by comparing their response to the known concentration of the internal standard. This process ensures that any contaminants are within the safe limits established by regulatory bodies. chromicent.de

Table 2: Potential Impurities in Etodroxizine and the Role of this compound

Impurity Type Potential Origin Analytical Method Function of this compound
Synthesis-Related Impurities Starting materials, by-products, intermediates from the manufacturing process. chromicent.de LC-MS/MS Internal standard for accurate quantification of both the API and the impurities.
Degradation Products Chemical breakdown of Etodroxizine due to light, heat, or humidity. chromicent.de Stability-indicating HPLC, LC-MS Used to quantify the remaining active ingredient accurately, thereby determining the extent of degradation.

| Related Substances | Structurally similar compounds formed during synthesis. | High-Resolution Mass Spectrometry (HRMS) | Aids in distinguishing and quantifying closely related substances from the main API. thepharmamaster.com |

Pharmacopoeial Compliance and Traceability

Pharmacopoeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), establish the official public standards for drug substances and products. zamann-pharma.com Compliance with these standards is a legal and regulatory requirement in many countries to ensure the quality, safety, and efficacy of medicines. biopharminternational.compharmtech.com Monographs within these pharmacopoeias provide detailed specifications, including tests and acceptance criteria, for a given API. zamann-pharma.com

This compound, as a well-characterized reference standard, is crucial for demonstrating pharmacopoeial compliance. axios-research.com It provides traceability for the analytical results required by pharmacopoeial monographs. axios-research.comwho.int When a manufacturer tests a batch of Etodroxizine, they use reference standards like this compound to verify that their product meets the compendial requirements for aspects like identity, purity, and assay. zamann-pharma.com Using a certified reference standard ensures that the analytical methods are performing correctly and that the results are accurate and reproducible, which is a cornerstone of global pharmaceutical trade and regulatory acceptance. zamann-pharma.com

Stability Testing of Drug Substances and Products

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance or product changes over time under the influence of environmental factors like temperature, humidity, and light. europa.eueuropa.eu The results of these studies are used to determine the shelf-life and recommended storage conditions for the product. paho.org

In the stability testing of Etodroxizine, this compound is used as an analytical reference standard to quantify the amount of active ingredient remaining at various time points. americanpharmaceuticalreview.com Stability studies involve long-term and accelerated testing on at least three primary batches to establish a stability profile. europa.euasean.org The consistent and reliable performance of this compound as an internal standard in chromatographic assays ensures that any observed decrease in the concentration of Etodroxizine is due to degradation and not analytical variability. This allows for the accurate determination of degradation kinetics and the reliable prediction of the product's shelf-life, ensuring it remains safe and effective for patients throughout its use. paho.org

Table 3: ICH Conditions for Stability Testing of Etodroxizine

Study Type Storage Condition Minimum Duration Role of this compound
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH 12 months Quantitative reference for assay of Etodroxizine at each time point (e.g., 0, 3, 6, 9, 12 months). asean.org
Intermediate 30°C ± 2°C / 65% RH ± 5% RH 6 months Used if significant change occurs in accelerated testing. Provides a reference for quantification. europa.eu

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | Internal standard to accurately measure degradation rates under stress conditions. paho.org |

Vii. Computational Chemistry and in Silico Modeling of Etodroxizine and Its Deuterated Analogues

Molecular Docking and Ligand-Receptor Interactions (e.g., Histamine (B1213489) H1 receptor)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Etodroxizine (B195972), a first-generation antihistamine, the primary target is the Histamine H1 receptor (H1R), a G protein-coupled receptor (GPCR).

Docking studies utilizing homology models or the crystal structure of the human H1 receptor (PDB ID: 3RZE) can elucidate the specific interactions that anchor Etodroxizine within the receptor's binding pocket. rsc.orgnih.govnih.gov Like other first-generation H1-antihistamines, Etodroxizine is expected to bind deep within the transmembrane domain of the receptor. nih.gov The key interactions stabilizing the ligand-receptor complex typically involve:

Ionic Interaction: The protonated tertiary amine of the piperazine (B1678402) ring forms a crucial salt bridge with a highly conserved aspartate residue (Asp107 in TM3) in the binding site. nih.govresearchgate.net This electrostatic interaction is a hallmark of aminergic GPCR ligands.

Hydrophobic and Aromatic Interactions: The two aromatic rings of Etodroxizine (the p-chlorophenyl and phenyl groups) engage in hydrophobic and π-π stacking interactions with aromatic residues in the binding pocket, such as tryptophan (Trp) and phenylalanine (Phe) located in transmembrane helices IV, V, and VI. nih.govnih.govresearchgate.net

Hydrogen Bonding: The ether oxygen in the Etodroxizine structure may act as a hydrogen bond acceptor with residues like threonine or serine within the binding site. nih.gov

The deuteration in Etodroxizine-d8, typically on the ethyl group attached to the piperazine nitrogen, is not expected to significantly alter the primary binding mode or the key ligand-receptor interactions, as these are dominated by the larger pharmacophoric elements. The binding affinity is primarily determined by the shape complementarity and the electrostatic and hydrophobic interactions. nih.gov

Table 1: Predicted Key Ligand-Receptor Interactions for Etodroxizine at the Histamine H1 Receptor

Interaction TypeEtodroxizine MoietyPotential H1R Residue(s)Reference
Ionic Interaction / Salt BridgeProtonated Piperazine AmineAspartate (e.g., Asp1073.32) nih.govresearchgate.net
π-π Stacking / HydrophobicChlorophenyl RingTryptophan (e.g., Trp1584.56), Phenylalanine nih.govresearchgate.net
Hydrophobic InteractionPhenyl RingPhenylalanine (e.g., Phe4326.51, Phe4336.52) nih.govresearchgate.net
Hydrogen Bond (Acceptor)Ether OxygenThreonine (e.g., Thr1123.37), Serine nih.govmdpi.com

Quantum Mechanical Calculations for Deuterium (B1214612) Isotope Effects

Quantum mechanical (QM) calculations are essential for understanding the subtle but significant effects of isotopic substitution. The replacement of hydrogen with deuterium in this compound introduces a change in mass that influences molecular vibrations and, consequently, the strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.

This phenomenon is explained by differences in zero-point vibrational energy (ZPE). sustainability-directory.comgithub.io The heavier deuterium atom causes the C-D bond to have a lower ZPE than the C-H bond. github.io Therefore, more energy is required to break a C-D bond, making it effectively stronger. This difference in bond dissociation energy leads to the kinetic isotope effect (KIE), where a reaction involving the cleavage of a C-D bond proceeds at a slower rate than the cleavage of a corresponding C-H bond. wikipedia.orgnumberanalytics.com

QM methods, such as density functional theory (DFT), can be used to calculate the vibrational frequencies and ZPE for both Etodroxizine and this compound. mdpi.com These calculations can predict the magnitude of the KIE for metabolic reactions involving the deuterated positions. The primary KIE (where the bond to the isotope is broken in the rate-determining step) for deuterium substitution can result in a 2- to 8-fold decrease in the reaction rate. github.iobaranlab.org This is particularly relevant for metabolism mediated by cytochrome P450 enzymes, which often involves the abstraction of a hydrogen atom as a key step. researchgate.net

Table 2: Comparison of C-H and C-D Bond Properties Relevant to Isotope Effects

PropertyC-H BondC-D BondConsequence
Reduced MassLowerHigher github.io
Vibrational FrequencyHigher (approx. 3000 cm-1)Lower (approx. 2200 cm-1) csbsju.edu
Zero-Point Energy (ZPE)HigherLower sustainability-directory.com
Bond Dissociation EnergyLowerHigher researchgate.net
Reactivity (in C-H/C-D cleavage)FasterSlower (KIE > 1) wikipedia.org

Prediction of Metabolic Fate and Metabolite Structures

In silico tools for metabolism prediction can forecast the metabolic fate of a drug candidate by identifying likely sites of metabolism (SoMs) and the structures of the resulting metabolites. nih.govcreative-biolabs.com These tools often use a combination of rule-based systems derived from known biotransformations and machine learning models trained on large datasets of metabolic reactions. univie.ac.at

For Etodroxizine, the likely metabolic pathways include:

N-dealkylation: Cleavage of the ethyl group from the piperazine nitrogen.

Oxidative deamination of the piperazine ring.

Ether cleavage: Scission of the ether linkage.

Aromatic hydroxylation: Addition of a hydroxyl group to the phenyl or chlorophenyl rings.

The deuteration in this compound is strategically placed to slow down specific metabolic pathways. If the deuterium atoms are on the ethyl group, N-dealkylation at this position would be significantly hindered due to the kinetic isotope effect discussed previously. researchgate.netgoogle.com This can alter the metabolic profile of the compound, potentially increasing its half-life and shifting metabolism towards other, non-deuterated positions.

Computational tools like GLORY or PathPred can simulate these pathways. univie.ac.atpharmafeatures.com By inputting the structure of this compound, these programs can predict a ranked list of potential metabolites, taking into account the reduced reactivity of the C-D bonds. This predictive power allows for the proactive identification of potentially active or toxic metabolites.

Table 3: Predicted Metabolic Reactions for Etodroxizine and the Effect of Deuteration

Metabolic ReactionSite on EtodroxizinePredicted Effect of Deuteration (on ethyl group)Reference
N-dealkylationEthyl group on piperazineSignificantly slowed (Primary KIE) researchgate.netgoogle.com
Ether Cleavage-O-CH2- bondPotentially slowed (Secondary KIE) csbsju.edu
Aromatic HydroxylationPhenyl or Chlorophenyl ringNo significant effect jiaci.org
Piperazine Ring OxidationPiperazine ring carbonsNo significant effect jiaci.org

Pharmacophore Modeling and Structure-Activity Relationship (SAR) Studies

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. ijbbb.org For H1-antihistamines, a well-established pharmacophore model includes several key features derived from the structures of potent antagonists. researchgate.netslideshare.net

The general pharmacophore for a first-generation H1-antagonist like Etodroxizine consists of:

Two Aromatic/Hydrophobic Regions (Ar1, Ar2): Corresponding to the chlorophenyl and phenyl groups.

A Spacer Atom (X): An oxygen, carbon, or nitrogen atom connecting the aromatic groups to an alkyl chain. In Etodroxizine, this is the ether oxygen and the adjacent methoxy (B1213986) carbon.

An Alkyl Chain: A short chain separating the spacer from the amine group.

A Positively Ionizable Amine: A tertiary amine, typically part of a piperazine or similar ring, which is protonated at physiological pH. slideshare.net

Structure-Activity Relationship (SAR) studies, often guided by these pharmacophore models, have shown that the piperazine moiety is a highly effective scaffold for H1-antagonist activity. ijrrjournal.comnih.govresearchgate.net Modifications to the substituents on the piperazine ring can modulate potency and selectivity. The specific substitution pattern in Etodroxizine, with a benzhydryl ether group on one nitrogen and an ethyl group on the other, is consistent with the structural requirements for potent H1-receptor antagonism. slideshare.net

The deuteration in this compound does not alter these fundamental pharmacophoric features and therefore is not expected to change the compound's intrinsic activity at the H1 receptor. Its role is not to enhance binding but to modify the molecule's metabolic stability. researchgate.net

Table 4: General Pharmacophoric Features for H1-Antagonists and their Correspondence in Etodroxizine

Pharmacophore FeatureDescriptionCorresponding Moiety in EtodroxizineReference
Hydrophobic/Aromatic 1Aromatic ring systemp-Chlorophenyl group researchgate.netijbbb.org
Hydrophobic/Aromatic 2Second aromatic ring systemPhenyl group researchgate.netijbbb.org
Hydrogen Bond AcceptorSpacer atom, often O or NEther Oxygen ijmo.orgresearchgate.net
Positive Ionizable FeatureTertiary aminePiperazine Ring Nitrogen slideshare.netresearchgate.net

Viii. Future Perspectives in Etodroxizine D8 Research

Advanced Isotopic Labeling Strategies

The continued evolution of isotopic labeling techniques is central to enhancing the utility of compounds like Etodroxizine-d8. While existing methods provide the necessary tools for current research, future strategies will likely focus on achieving higher isotopic purity and more complex labeling patterns. Precision deuteration, where deuterium (B1214612) atoms are placed at specific molecular sites, can significantly influence a molecule's metabolic fate. nih.gov This "deuterium switch" approach has been successfully used to create new chemical entities with improved pharmacokinetic profiles, such as deutetrabenazine, the first deuterated drug to receive FDA approval. nih.govnih.gov

Future research on this compound may explore novel synthetic pathways that allow for the selective placement of deuterium at sites vulnerable to metabolism. This could lead to the development of new analogs with altered metabolic stability, providing valuable tools for studying the enzymes responsible for Etodroxizine's breakdown.

Table 1: Comparison of Isotopic Labeling Strategies

Labeling StrategyDescriptionPotential Advantage for this compound Research
Traditional Synthesis Incorporation of deuterium through standard chemical reactions using deuterated reagents.Established and cost-effective for producing internal standards.
Site-Selective Deuteration Advanced synthetic methods to place deuterium at specific atomic positions.Enables the study of metabolic "soft spots" and the creation of metabolically stabilized analogs. nih.gov
Multi-Site Labeling Introduction of deuterium at multiple locations within the molecule.Can provide more detailed insights into complex metabolic pathways and fragmentation patterns in mass spectrometry.
Biosynthetic Labeling Use of biological systems (e.g., microorganisms) to incorporate deuterium.Offers potential for creating highly complex and uniformly labeled molecules, though less common for pharmaceutical analogs.

Integration with Multi-Omics Approaches in Pre-clinical Research

The era of systems biology has ushered in the use of multi-omics, an approach that combines data from various biomolecular levels, including genomics, transcriptomics, proteomics, and metabolomics, to create a holistic view of a biological system. nih.gov The integration of a stable isotope-labeled compound like this compound into multi-omics workflows presents a powerful strategy for elucidating drug mechanisms and effects.

In pre-clinical studies, this compound can be used not only as a quantifier for the parent drug but also as a tracer to map its metabolic fate. By analyzing tissues and biofluids with mass spectrometry-based metabolomics, researchers can identify and quantify deuterated metabolites, providing a clear picture of the biotransformation pathways. When this metabolic data is integrated with proteomic and transcriptomic data, it can reveal how Etodroxizine (B195972) influences the expression of metabolic enzymes and other proteins. news-medical.netphysiciansweekly.com This integrated approach can help identify potential drug-drug interactions and off-target effects at a molecular level. scienceopen.com

For instance, a pre-clinical study could administer Etodroxizine to an animal model and use this compound as an internal standard for pharmacokinetic analysis. Simultaneously, samples could be collected for proteomic and metabolomic analysis to observe changes in the liver proteome and the global metabolome, providing a comprehensive picture of the drug's impact.

Expanding Applications in Pre-clinical Translational Studies

The primary goal of pre-clinical research is to generate data that can be translated to human clinical trials. nih.gov Deuterated compounds play a crucial role in this process by enabling robust and reliable bioanalytical methods. The use of this compound as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays is a cornerstone of accurate pharmacokinetic measurements.

Future applications will likely see an expansion of this role. As pre-clinical studies become more sophisticated, with a greater emphasis on dynamic and continuous monitoring, the need for high-quality internal standards will increase. frontiersin.org For example, in microdosing studies or in the analysis of unconventional matrices like cerebrospinal fluid or tissue biopsies, the analytical sensitivity and precision afforded by a stable isotope-labeled internal standard are paramount.

Furthermore, the development of deuterated analogs can itself be a translational strategy. By modifying the metabolic properties of a drug through deuteration, researchers can create second-generation drugs with improved safety or efficacy profiles. nih.gov While this compound itself is primarily a research tool, the principles underlying its creation could be applied to develop novel therapeutics.

Emerging Analytical Technologies for Deuterated Compounds

The analysis of deuterated compounds is intrinsically linked to the capabilities of analytical instrumentation. Advances in separation and detection technologies are set to further refine the use of this compound in research.

High-resolution mass spectrometry (HRMS) is becoming increasingly accessible and offers significant advantages over traditional tandem mass spectrometry. HRMS can more easily distinguish between the deuterated standard and its non-deuterated counterpart, even in complex biological matrices, reducing the risk of analytical interference.

Another area of development is in microfluidics and miniaturized separation techniques. mdpi.com These "lab-on-a-chip" technologies promise to reduce sample and solvent consumption while increasing throughput, which is particularly advantageous in large-scale pre-clinical studies. The integration of these microscale separation methods with sensitive mass spectrometry will enable more efficient and cost-effective analysis of samples containing this compound.

Finally, novel ionization techniques and data analysis software will continue to improve the sensitivity and specificity of detecting and quantifying deuterated compounds, allowing researchers to probe ever-lower concentrations and gain deeper insights from their pre-clinical experiments.

Table 2: Emerging Analytical Technologies

TechnologyPrincipleRelevance to this compound Analysis
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements, allowing for precise differentiation of isotopic peaks.Improved specificity and reduced interference in complex biological samples.
Microfluidics-Based Separations Miniaturized liquid chromatography or capillary electrophoresis systems. mdpi.comHigher throughput, reduced sample volume, and lower solvent consumption for large-scale studies.
Ambient Ionization MS Allows for the direct analysis of samples in their native state with minimal preparation.Potential for rapid screening and spatial analysis of Etodroxizine and its metabolites in tissue sections.
Advanced Data Processing Algorithms Machine learning and AI-driven software for automated peak detection and quantification.Increased accuracy, reproducibility, and efficiency in data analysis from pre-clinical studies.

Q & A

Q. What frameworks are recommended for integrating contradictory data on this compound’s mechanism of action into a cohesive hypothesis?

  • Methodological Answer : Apply systems biology approaches (e.g., network pharmacology) to map interactions between this compound and putative targets. Use meta-analysis to aggregate data from disparate studies, assessing heterogeneity via I² statistics. Propose testable hypotheses (e.g., allosteric modulation) to reconcile conflicting results .

Key Considerations for Researchers

  • Data Presentation : Include raw data in appendices and processed data in the main text, adhering to journal guidelines for reproducibility .
  • Contradiction Analysis : Use root-cause analysis frameworks (e.g., Ishikawa diagrams) and multi-technique validation to address discrepancies .
  • Ethical Compliance : Document methodology rigorously, including IRB approvals for studies involving human-derived samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.